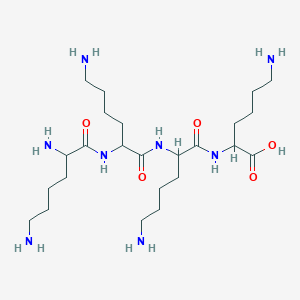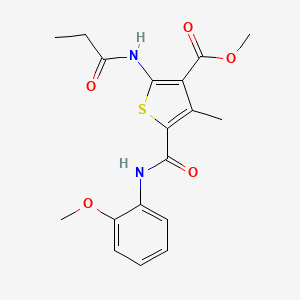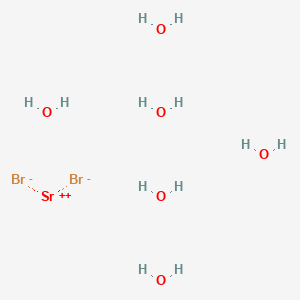
1-Iodononafluoro(3-methylbut-1-ene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodononafluoro(3-methylbut-1-ene) is an organic compound with the molecular formula C₅F₉I. It is characterized by the presence of iodine and multiple fluorine atoms, making it a highly fluorinated alkene.
Preparation Methods
The synthesis of 1-Iodononafluoro(3-methylbut-1-ene) typically involves the iodination of nonafluoro(3-methylbut-1-ene). The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions . Industrial production methods may involve more advanced techniques to ensure high purity and yield, such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Iodononafluoro(3-methylbut-1-ene) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen gas, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction pathway and conditions .
Scientific Research Applications
1-Iodononafluoro(3-methylbut-1-ene) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for creating compounds with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 1-Iodononafluoro(3-methylbut-1-ene) exerts its effects depends on the specific application. In chemical reactions, the iodine atom and the fluorinated alkene moiety play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved vary based on the specific reaction or application being studied .
Comparison with Similar Compounds
1-Iodononafluoro(3-methylbut-1-ene) can be compared with other similar compounds, such as:
1-Bromononafluoro(3-methylbut-1-ene): Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Chlorononafluoro(3-methylbut-1-ene):
Nonafluoro(3-methylbut-1-ene): Lacks the iodine atom, making it less reactive in certain types of chemical reactions.
The uniqueness of 1-Iodononafluoro(3-methylbut-1-ene) lies in its combination of iodine and multiple fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
883882-12-0 |
|---|---|
Molecular Formula |
C5F9I |
Molecular Weight |
357.94 g/mol |
IUPAC Name |
(E)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1+ |
InChI Key |
KVLZYXPNBHIUMY-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/F)\I)(\C(C(F)(F)F)(C(F)(F)F)F)/F |
Canonical SMILES |
C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)









